

An In-depth Technical Guide to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

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Compound of Interest

Compound Name: (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

Cat. No.: B175019

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CAS Number: 158429-38-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its unique bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable methoxycarbonyl group, makes it a valuable reagent in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, with a focus on its role in palladium-catalyzed cross-coupling reactions. A representative application in the synthesis of angiotensin II receptor antagonists is detailed, including the relevant biological signaling pathway.

Chemical and Physical Properties

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a white to off-white solid at room temperature. While specific experimental data for this exact compound is not widely published, data from structurally similar compounds and its pinacol ester derivative provide valuable insights into its properties.

Property	Value	Source/Notes
CAS Number	158429-38-0	-
Molecular Formula	C ₉ H ₁₁ BO ₄	[1]
Molecular Weight	193.99 g/mol	[1]
IUPAC Name	(4-(methoxycarbonyl)-2-methylphenyl)boronic acid	-
Melting Point	Estimated 169-174 °C	Based on the closely related 4-methoxy-2-methylphenylboronic acid[2]
Solubility	Soluble in methanol, DMF, THF; poorly soluble in water	General solubility for phenylboronic acids
Pinacol Ester CAS	473596-87-1	[3][4][5][6]
Pinacol Ester Formula	C ₁₅ H ₂₁ BO ₄	[3][4][5][6]
Pinacol Ester MW	276.14 g/mol	[3][4][5][6]

Synthesis of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid

A plausible and efficient method for the synthesis of **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid** involves a two-step process starting from 4-bromo-3-methylbenzoic acid. The first step is the esterification of the carboxylic acid, followed by a lithiation-borylation reaction to introduce the boronic acid group.

Experimental Protocols

Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate

This procedure is adapted from standard esterification methods.

- Materials: 4-bromo-3-methylbenzoic acid, methanol (anhydrous), sulfuric acid (concentrated).

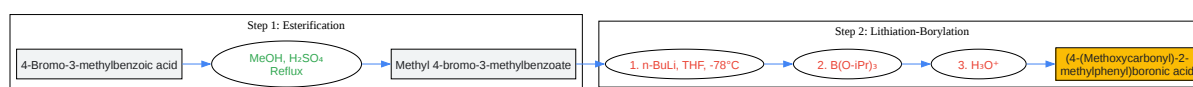
- Procedure:
 - To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
 - Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-bromo-3-methylbenzoate, which can be purified by column chromatography if necessary.

Step 2: Synthesis of **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid** via Lithiation-Borylation

This protocol is based on established lithiation-borylation procedures for aryl halides.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- Materials: Methyl 4-bromo-3-methylbenzoate, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, triisopropyl borate.
- Procedure:
 - Dissolve methyl 4-bromo-3-methylbenzoate (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C.
 - Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
 - Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
 - Allow the reaction to slowly warm to room temperature and stir overnight.

- Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C and stir for 1 hour.
- Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid**.



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Synthesis of **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid**.

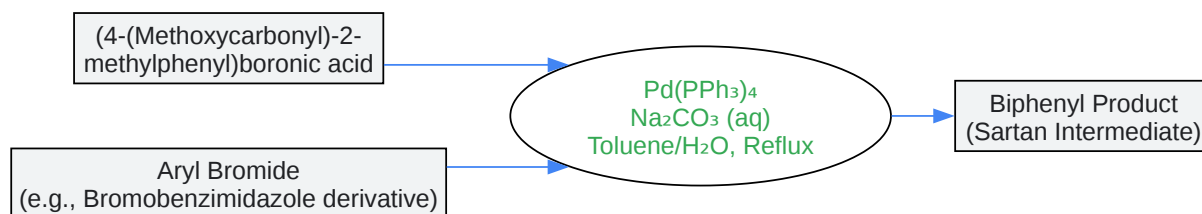
Application in the Synthesis of Bioactive Molecules: A Case Study of Angiotensin II Receptor Antagonists

Phenylboronic acids are instrumental in the synthesis of numerous pharmaceuticals, primarily through the Suzuki-Miyaura cross-coupling reaction. A prominent class of drugs synthesized using this methodology are the "sartans," which are angiotensin II receptor antagonists used to treat hypertension.^{[10][11][12][13][14]} While various substituted phenylboronic acids are employed in the industrial synthesis of drugs like Telmisartan, **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid** serves as a representative and highly relevant building block for constructing the core biphenyl structure of these molecules.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling to form a key biphenyl intermediate, adapted from literature procedures for the synthesis of Telmisartan.^[10]^[11]^[12]

- Materials: **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid** (1.0 eq), an appropriate aryl bromide (e.g., a substituted bromobenzimidazole derivative) (1.1 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., 2M aqueous sodium carbonate), and a suitable solvent (e.g., a mixture of toluene and water).
- Procedure:
 - In a reaction vessel, combine **(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid** and the aryl bromide.
 - Add the solvent mixture (e.g., toluene/water 4:1).
 - Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
 - Add the palladium catalyst and the aqueous base to the reaction mixture.
 - Heat the reaction to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
 - Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
 - Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter and concentrate the solution under reduced pressure.
 - Purify the crude product by column chromatography to yield the desired biphenyl compound.



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Suzuki-Miyaura cross-coupling reaction.

Biological Context: The Angiotensin II Receptor Signaling Pathway

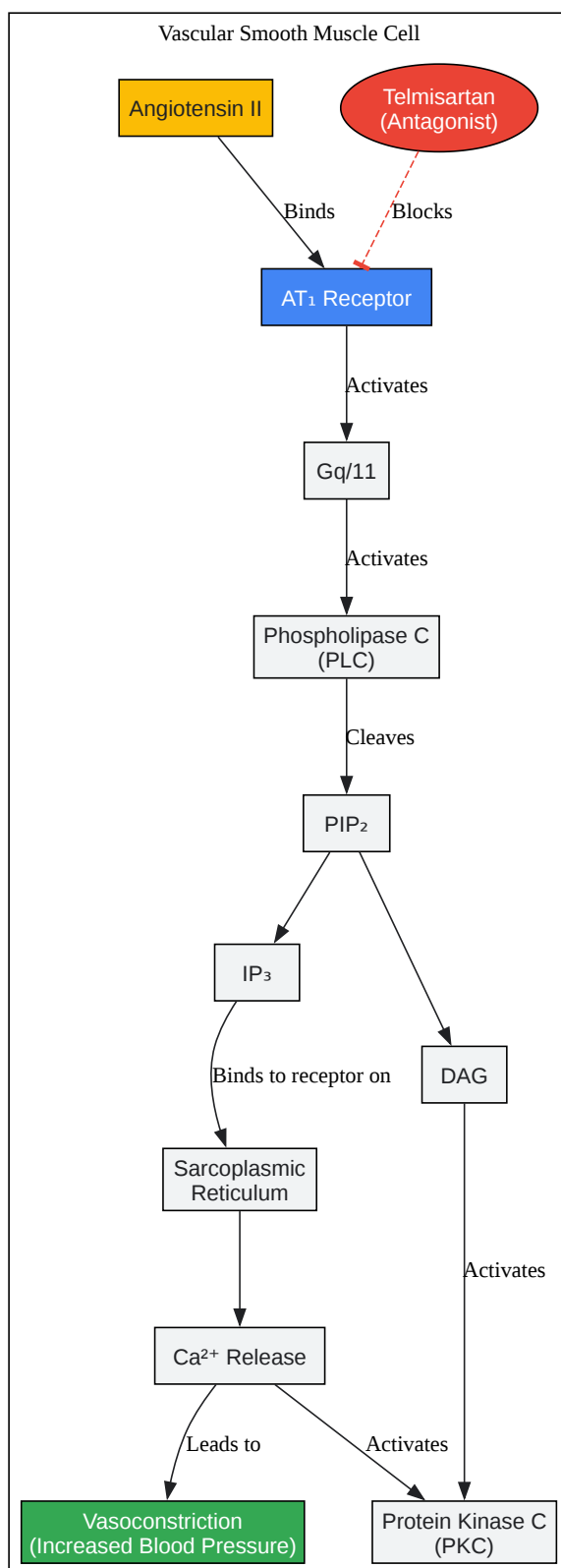
Telmisartan and other sartans function by blocking the Angiotensin II Type 1 (AT₁) receptor. This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.^{[15][16][17][18][19]}

Angiotensin II, the primary effector of the RAS, binds to the AT₁ receptor on vascular smooth muscle cells. This binding initiates a signaling cascade that leads to vasoconstriction and an increase in blood pressure. The key steps in this pathway are:

- **Binding and G-protein Activation:** Angiotensin II binds to the AT₁ receptor, a G-protein coupled receptor (GPCR). This causes a conformational change in the receptor, leading to the activation of the Gq/11 protein.
- **Phospholipase C Activation:** The activated Gq/11 protein stimulates phospholipase C (PLC).
- **Second Messenger Production:** PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Release:** IP₃ binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
- **Protein Kinase C Activation:** The increased intracellular Ca²⁺ and DAG collectively activate Protein Kinase C (PKC).

- Vasoconstriction: The elevated intracellular Ca^{2+} levels lead to the contraction of vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.

By blocking the AT_1 receptor, sartans like Telmisartan prevent the binding of Angiotensin II, thereby inhibiting this entire signaling cascade and leading to vasodilation and a reduction in blood pressure.



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Angiotensin II signaling pathway and the action of Telmisartan.

Conclusion

(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is a versatile and valuable reagent for organic synthesis, particularly in the construction of complex biaryl systems. Its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides an efficient route to key intermediates for the synthesis of angiotensin II receptor antagonists, a critical class of antihypertensive drugs. The ability to further modify the methoxycarbonyl group adds to its synthetic utility. This guide has provided an overview of its properties, detailed synthetic and application protocols, and the relevant biological context, highlighting its significance for researchers in drug discovery and development.

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